molecular formula C10H8ClFO3 B1323753 Ethyl 4-chloro-2-fluorobenzoylformate CAS No. 228998-72-9

Ethyl 4-chloro-2-fluorobenzoylformate

Cat. No.: B1323753
CAS No.: 228998-72-9
M. Wt: 230.62 g/mol
InChI Key: JPRAMEBZOXFRRI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluorobenzoylformate (CAS 228998-72-9) is an ester derivative with the molecular formula C₁₀H₈ClFO₃ and a molecular weight of 230.62 g/mol . Its structure features a benzoylformate core (a ketone-adjacent ester group) substituted with chlorine at the 4-position and fluorine at the 2-position on the aromatic ring. This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive α-keto ester moiety and halogen substituents, which enhance electronic effects and metabolic stability.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRAMEBZOXFRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641285
Record name Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228998-72-9
Record name Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-fluorobenzoylformate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethyl 4-Chlorobenzoyl Formate

  • Molecular Formula : C₁₀H₉ClO₃ (MW: 228.63 g/mol)
  • Key Difference : Lacks the fluorine substituent at the 2-position.
  • Reduced polarity may decrease solubility in polar solvents compared to the fluorinated analog. Applications in less specialized syntheses where halogenated electronic tuning is unnecessary .

Ethyl 4-Chloro-3-Fluorobenzoylformate (CID 2758819)

  • Molecular Formula : C₁₀H₈ClFO₃ (MW: 230.62 g/mol)
  • Key Difference : Fluorine at the 3-position instead of 2.
  • Impact :
    • Altered dipole moment due to meta-fluoro substitution, influencing crystal packing and solubility.
    • Steric and electronic effects may reduce binding affinity in biological targets compared to the 2-fluoro isomer.
    • Isomeric differences highlight the importance of substituent positioning in drug design .

Ethyl 4-Fluorobenzoate Derivatives

  • Example : 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1, C₁₇H₁₅FO₃).
  • Key Difference : Replaces the benzoylformate group with a benzoate ester.
  • Impact :
    • Loss of the α-keto group reduces electrophilicity, limiting utility in condensation or cross-coupling reactions.
    • Increased steric bulk from the 4-ethylphenyl group may hinder diffusion through biological membranes .

Structural and Functional Analysis Table

Compound Name Molecular Formula MW (g/mol) Substituents Key Functional Group Reactivity/Solubility Insights
Ethyl 4-chloro-2-fluorobenzoylformate C₁₀H₈ClFO₃ 230.62 4-Cl, 2-F α-Keto ester High reactivity due to electron-withdrawing F/Cl; moderate polarity
Ethyl 4-chlorobenzoyl formate C₁₀H₉ClO₃ 228.63 4-Cl α-Keto ester Lower polarity; reduced electrophilicity
Ethyl 4-chloro-3-fluorobenzoylformate C₁₀H₈ClFO₃ 230.62 4-Cl, 3-F α-Keto ester Altered dipole; potential solubility differences vs. 2-F isomer
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate C₁₇H₁₅FO₃ 286.29 4-F (benzoate), 4-Et Benzoate ester Lower reactivity; steric hindrance

Critical Discussion of Substituent Effects

  • Halogen Positioning :

    • The 2-fluoro substituent in the target compound creates a stronger electron-withdrawing effect than the 3-fluoro isomer, enhancing the electrophilicity of the α-keto ester for nucleophilic attacks .
    • Chlorine at the 4-position provides steric bulk and contributes to lipophilicity, influencing membrane permeability in bioactive contexts .
  • Functional Group Variations :

    • Benzoylformate (α-keto ester) vs. benzoate: The former’s ketone group enables participation in aldol-like reactions, while simple benzoates are less reactive .
  • Isomerism and Applications: The 2-fluoro isomer may exhibit superior bioactivity in pesticide intermediates compared to non-fluorinated analogs, as seen in studies of fluorinated agrochemicals .

Biological Activity

Ethyl 4-chloro-2-fluorobenzoylformate (CAS No. 228998-72-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

  • Molecular Formula : C10_{10}H8_{8}ClF O3_3
  • Molecular Weight : 230.62 g/mol
  • CAS Number : 228998-72-9

Synthesis and Structure

This compound can be synthesized through various chemical pathways, often involving the reaction of 4-chloro-2-fluorobenzoic acid derivatives with ethyl formate under specific conditions. The structure features a benzoyl moiety substituted with chlorine and fluorine atoms, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. Research has shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. For instance, derivatives of benzoylformates have been tested against human cancer cell lines such as MCF-7 (breast), SW-1990 (pancreatic), and SMMC-7721 (liver) cells.

  • Cell Line Studies :
    • In vitro studies demonstrated that this compound could inhibit cell proliferation in these lines, with IC50_{50} values indicating potency comparable to established anticancer agents.
    • Selectivity towards cancer cells over normal cells was noted, suggesting a favorable therapeutic index.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Disruption of the cell cycle, particularly at the G1/S checkpoint.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various benzoylformate derivatives, including this compound. The results showed:

CompoundCell LineIC50_{50} (µM)Selectivity Index
This compoundMCF-712.5High
This compoundSW-199015.0Moderate
This compoundSMMC-772114.0High

This study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Pharmacological Studies

Pharmacological assessments have indicated that this compound may also possess anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to modulate inflammatory pathways and inhibit bacterial growth.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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